molecular formula C24H21N3O2S B4848771 N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-isopropylbenzamide

N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-isopropylbenzamide

Cat. No. B4848771
M. Wt: 415.5 g/mol
InChI Key: YCFZNHLQPVICEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-isopropylbenzamide, also known as BIX-01294, is a chemical compound that has been extensively studied for its potential use as an epigenetic modifier. This compound is a small molecule inhibitor of G9a, a histone methyltransferase that plays a critical role in the regulation of gene expression. BIX-01294 has been shown to have a range of effects on cellular processes, including differentiation, apoptosis, and proliferation.

Mechanism of Action

N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-isopropylbenzamide functions as a small molecule inhibitor of G9a, a histone methyltransferase that plays a critical role in the regulation of gene expression. G9a catalyzes the methylation of lysine 9 on histone H3, which is associated with gene silencing. N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-isopropylbenzamide inhibits G9a by binding to the enzyme's SET domain, which prevents it from methylating histone H3. This results in the derepression of genes that are normally silenced by G9a-mediated histone methylation.
Biochemical and Physiological Effects:
N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-isopropylbenzamide has been shown to have a range of biochemical and physiological effects on cells. This compound has been shown to induce apoptosis in cancer cells, inhibit proliferation of embryonic stem cells, and promote neuronal differentiation. N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-isopropylbenzamide has also been shown to modulate the expression of genes involved in a variety of biological processes, including cell cycle regulation, DNA repair, and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-isopropylbenzamide is its specificity for G9a, which allows researchers to study the effects of G9a inhibition on cellular processes without affecting other histone methyltransferases. However, one limitation of N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-isopropylbenzamide is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects. Additionally, the effects of N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-isopropylbenzamide may be cell-type specific, and further studies are needed to determine its efficacy in different cell types.

Future Directions

There are several future directions for research on N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-isopropylbenzamide. One area of interest is the development of more potent and selective inhibitors of G9a that can be used to study the role of this enzyme in different biological processes. Another area of interest is the identification of downstream targets of G9a that mediate its effects on cellular processes. Finally, further studies are needed to determine the potential therapeutic applications of G9a inhibitors, including N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-isopropylbenzamide, in the treatment of cancer and other diseases.

Scientific Research Applications

N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-isopropylbenzamide has been extensively studied for its potential use as an epigenetic modifier in a variety of scientific research applications. This compound has been shown to have a range of effects on cellular processes, including differentiation, apoptosis, and proliferation. N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-isopropylbenzamide has been used to study the role of G9a in a variety of biological processes, including embryonic stem cell differentiation, cancer cell proliferation, and neuronal development.

properties

IUPAC Name

N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S/c1-15(2)16-10-12-17(13-11-16)22(28)27-24(30)25-19-7-5-6-18(14-19)23-26-20-8-3-4-9-21(20)29-23/h3-15H,1-2H3,(H2,25,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFZNHLQPVICEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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